molecular formula C12H15IO2 B1397920 (2-Iodophenyl)acetic acid tert-butyl ester CAS No. 66370-77-2

(2-Iodophenyl)acetic acid tert-butyl ester

Cat. No.: B1397920
CAS No.: 66370-77-2
M. Wt: 318.15 g/mol
InChI Key: GRAOJMJXYRAPHS-UHFFFAOYSA-N
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Description

(2-Iodophenyl)acetic acid tert-butyl ester is an organic compound with the molecular formula C12H15IO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the phenyl ring is substituted with an iodine atom at the second position

Scientific Research Applications

(2-Iodophenyl)acetic acid tert-butyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the preparation of functionalized materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodophenyl)acetic acid tert-butyl ester typically involves the esterification of (2-Iodophenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: (2-Iodophenyl)acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone can be used to replace the iodine atom with other nucleophiles.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.

    Oxidation: Bromine in acetic acid can be used for the bromination of the phenyl ring.

Major Products Formed:

    Substitution: Formation of (2-Substituted phenyl)acetic acid tert-butyl ester.

    Reduction: Formation of (2-Iodophenyl)ethanol.

    Oxidation: Formation of brominated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of (2-Iodophenyl)acetic acid tert-butyl ester depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • (2-Bromophenyl)acetic acid tert-butyl ester
  • (2-Chlorophenyl)acetic acid tert-butyl ester
  • (2-Fluorophenyl)acetic acid tert-butyl ester

Comparison: (2-Iodophenyl)acetic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity in substitution and other chemical reactions.

Properties

IUPAC Name

tert-butyl 2-(2-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAOJMJXYRAPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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